![molecular formula C14H20BrNO B5209351 1-[4-(3-bromophenoxy)butyl]pyrrolidine](/img/structure/B5209351.png)
1-[4-(3-bromophenoxy)butyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-bromophenoxy)butyl]pyrrolidine, also known as JNJ-5207852, is a chemical compound that has garnered attention in the scientific community for its potential use as a therapeutic agent. This compound was first synthesized by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, in the early 2000s. Since then, researchers have been investigating its potential uses and mechanisms of action.
Mecanismo De Acción
The exact mechanism of action of 1-[4-(3-bromophenoxy)butyl]pyrrolidine is not fully understood. However, it is thought to act on the dopamine system in the brain, which is involved in reward and motivation. Specifically, it may act as a partial agonist at the dopamine D2 receptor, which could explain its potential use in the treatment of addiction.
Biochemical and Physiological Effects
Studies have shown that 1-[4-(3-bromophenoxy)butyl]pyrrolidine can have several biochemical and physiological effects. For example, it has been shown to increase extracellular dopamine levels in the brain, which could contribute to its potential use in the treatment of addiction. Additionally, it has been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(3-bromophenoxy)butyl]pyrrolidine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret results from experiments.
Direcciones Futuras
There are several future directions for research on 1-[4-(3-bromophenoxy)butyl]pyrrolidine. One area of interest is its potential use in the treatment of addiction. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in clinical trials. Additionally, it may have potential as a treatment for other neurological disorders, such as Parkinson's disease. Further research is needed to explore these potential therapeutic uses.
Métodos De Síntesis
The synthesis of 1-[4-(3-bromophenoxy)butyl]pyrrolidine involves several steps. First, 3-bromophenol is reacted with 1,4-dibromobutane to form the intermediate 1-[4-(3-bromophenoxy)butyl]benzene. This intermediate is then reacted with pyrrolidine and sodium hydride to produce the final product, 1-[4-(3-bromophenoxy)butyl]pyrrolidine. This synthesis method has been optimized by several research groups to improve yield and purity.
Aplicaciones Científicas De Investigación
1-[4-(3-bromophenoxy)butyl]pyrrolidine has been investigated for its potential use as a therapeutic agent in several areas of research. One area of interest is its potential as a treatment for addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction. Additionally, it has been investigated for its potential use in the treatment of pain, anxiety, and depression.
Propiedades
IUPAC Name |
1-[4-(3-bromophenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c15-13-6-5-7-14(12-13)17-11-4-3-10-16-8-1-2-9-16/h5-7,12H,1-4,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBDYQFNMLUESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7005724 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

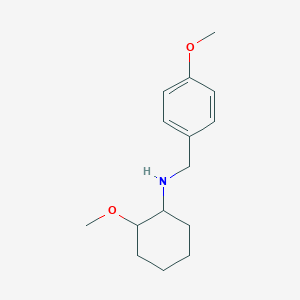
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5209279.png)
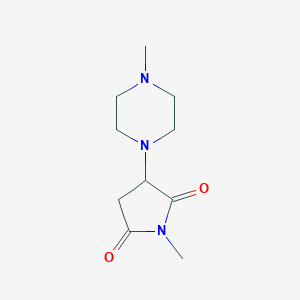
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide](/img/structure/B5209293.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5209298.png)
![1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine](/img/structure/B5209300.png)
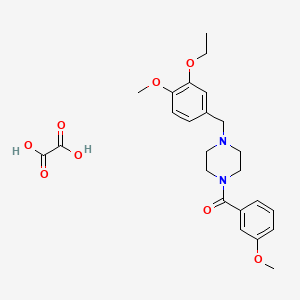
![3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5209313.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5209317.png)
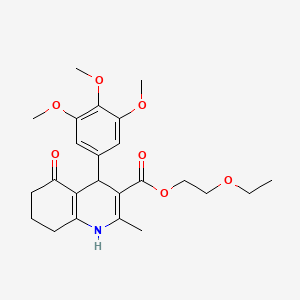
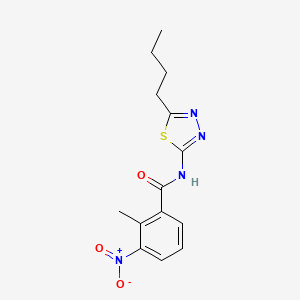
![(3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5209346.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-2-furamide](/img/structure/B5209350.png)